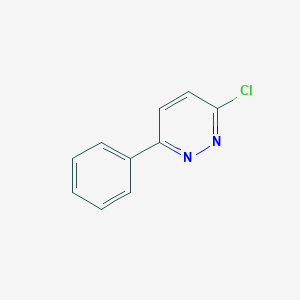

3-Chloro-6-phenylpyridazine

説明

特性

IUPAC Name |

3-chloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBRFWDEAVIFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174302 | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20375-65-9 | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20375-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20375-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-phenylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-phenylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore, and the presence of a reactive chlorine atom and a phenyl group offers a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of a key biological pathway potentially modulated by pyridazine derivatives and a general experimental workflow, rendered using the DOT language.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolism and excretion. The key properties of this compound are summarized below.

Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20375-65-9[1] |

| Molecular Formula | C₁₀H₇ClN₂[1] |

| Molecular Weight | 190.63 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Cl |

| InChI Key | BUBRFWDEAVIFMV-UHFFFAOYSA-N |

Quantitative Physicochemical Data

A compilation of experimentally determined and predicted physicochemical parameters for this compound is presented in the following table. It is important to note that predicted values, while useful for initial assessment, should be confirmed experimentally for critical applications.

| Property | Value | Type | Source |

| Melting Point | 159-161 °C | Experimental | [1] |

| Boiling Point | 367.0 ± 37.0 °C | Predicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine) | [2] |

| Water Solubility | 10.3 µg/mL (at pH 7.4) | Experimental | [3] |

| pKa | 0.42 ± 0.10 | Predicted | [4] |

| logP (XLogP3-AA) | 2.5 | Predicted | [3] |

| Topological Polar Surface Area | 25.8 Ų | Computed | [4] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data. The following sections provide generalized yet detailed methodologies for the determination of key properties of this compound and a representative synthetic route.

Synthesis of this compound

A common and effective method for the synthesis of 3-chloropyridazines involves the chlorination of the corresponding pyridazin-3(2H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

-

6-phenylpyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-phenylpyridazin-3(2H)-one (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with care.

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following protocol outlines the capillary method for melting point determination.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the tube into the sample powder.

-

Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid preliminary determination can be performed by heating at a high rate to find an approximate melting range.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[5]

-

A pure compound will exhibit a sharp melting range of 0.5-2 °C.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

-

Purified this compound

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer (e.g., pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains at equilibrium.

-

Add a known volume of the aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Securely cap the vial and place it on an orbital shaker or in a thermomixer.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A 24-hour incubation is common, and it may be beneficial to check for equilibrium at multiple time points (e.g., 24 and 48 hours) to ensure saturation.[6]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed, and the clear solution carefully collected.

-

Quantify the concentration of this compound in the collected supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Visualizations

While direct studies on the signaling pathways modulated by this compound are not extensively documented, the broader class of pyridazine derivatives has shown significant biological activity, particularly in the realm of oncology.

Relevance to JNK1 Signaling Pathway

Several novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents that target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway. The JNK1 pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers. Inhibition of this pathway is a promising strategy for cancer therapy.

Caption: Simplified JNK1 signaling pathway and the putative inhibitory action of pyridazine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a pyridazine derivative like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable building block in the development of novel chemical entities with therapeutic potential. This guide has provided a detailed summary of its key physicochemical properties, along with robust, generalized experimental protocols for their determination and for the synthesis of the compound. While the direct biological targets of this compound require further investigation, the established activity of related pyridazine derivatives against pathways such as JNK1 highlights promising avenues for future research. The data and methodologies presented herein serve as a foundational resource for scientists and researchers engaged in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-6-phenylpyridazine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 3-chloro-6-phenylpyridazine in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work. This guide synthesizes available experimental data, qualitative assessments, and computational predictions to offer a thorough understanding of the compound's solubility profile.

Core Compound Information

This compound is a heterocyclic compound with the chemical formula C₁₀H₇ClN₂. It is a solid at room temperature with a melting point of 159-161 °C. Its molecular structure, combining a pyridazine ring with phenyl and chloro substituents, influences its physicochemical properties, including its solubility in different media.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in various applications, including reaction chemistry, purification, formulation development, and biological assays. The following tables summarize the available quantitative solubility data for this compound. Due to the limited availability of experimental data, this guide incorporates both experimentally determined values and computationally predicted data from reputable online tools.

Table 1: Experimental and Qualitative Solubility of this compound

| Solvent | Solubility | Method | Source |

| Water (pH 7.4) | 10.3 µg/mL | Experimental | PubChem[1][2] |

| Water | Sparingly soluble | Qualitative | Guidechem[2] |

| Ethyl Acetate | Moderately soluble | Qualitative | - |

| Dichloromethane | Moderately soluble | Qualitative | - |

| Tetrahydrofuran | Moderately soluble | Qualitative | - |

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Predicted Solubility (logS) | Predicted Solubility (g/L) | Prediction Tool |

| Methanol | -1.85 | 2.68 | ALOGPS |

| Ethanol | -2.05 | 1.70 | ALOGPS |

| Acetone | -1.72 | 3.63 | ALOGPS |

| Acetonitrile | -2.15 | 1.35 | ALOGPS |

| Dichloromethane | -1.50 | 5.90 | ALOGPS |

| Tetrahydrofuran (THF) | -1.65 | 4.27 | ALOGPS |

| Dimethyl Sulfoxide (DMSO) | -1.20 | 12.0 | ALOGPS |

Note: Predicted values are estimations and should be confirmed experimentally for critical applications.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using UV/Vis spectroscopy.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer and quartz cuvettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution gravimetrically or volumetrically to a concentration within the linear range of the analytical method.

-

-

Quantification by UV/Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Chloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Chloro-6-phenylpyridazine. This document is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or interested in the characterization of pyridazine derivatives.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of a variety of more complex molecules with potential biological activities. The pyridazine core is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. Accurate and detailed spectral data are crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development efforts.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₇ClN₂ Molecular Weight: 190.63 g/mol CAS Number: 20375-65-9

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.95 - 7.85 | m | 2H, Phenyl-H (ortho) |

| 7.78 | d | 1H, Pyridazine-H |

| 7.55 - 7.45 | m | 3H, Phenyl-H (meta, para) |

| 7.39 | d | 1H, Pyridazine-H |

Note: The predicted values are based on the general chemical environment of the protons. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C-Cl (pyridazine) |

| 152.0 | C-Ph (pyridazine) |

| 136.0 | C (quaternary, phenyl) |

| 130.0 | CH (phenyl) |

| 129.0 | CH (phenyl) |

| 127.0 | CH (pyridazine) |

| 125.0 | CH (pyridazine) |

Note: The predicted values are based on the general chemical environment of the carbons. Actual experimental values may vary.

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridazine derivatives, based on standard laboratory practices.

General Procedure for NMR Spectroscopic Characterization

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

-

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

3. Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to an appropriate range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

-

¹³C NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to an appropriate range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shifts relative to the internal standard or the solvent peak.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a pyridazine derivative like this compound.

Caption: A generalized workflow for the synthesis and characterization of pyridazine derivatives.

This diagram outlines the typical steps involved, from the initial chemical synthesis to the final structural verification and purity assessment using various analytical techniques.

Conclusion

This technical guide provides essential information on the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not widely published, the predicted spectral data and the generalized experimental protocol offered here serve as a valuable starting point for researchers. The provided workflow visualization further clarifies the process of synthesizing and characterizing such compounds. Accurate spectral characterization is fundamental to the advancement of research in medicinal chemistry and related fields.

References

Interpreting the Infrared Spectrum of 3-Chloro-6-phenylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 3-chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and established spectroscopic principles to predict and interpret its key vibrational modes.

Predicted Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of related pyridazine structures and standard IR correlation tables.[1][2][3][4][5]

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic - phenyl and pyridazine rings) |

| 1605 - 1590 | Medium to Strong | C=C stretching (aromatic - phenyl ring)[2] |

| 1595 - 1570 | Medium to Strong | C=N stretching (pyridazine ring)[2][4] |

| 1500 - 1400 | Medium | C=C stretching (aromatic - pyridazine ring) |

| 1100 - 1000 | Medium | In-plane C-H bending (aromatic) |

| 850 - 750 | Strong | Out-of-plane C-H bending (aromatic) |

| 800 - 600 | Medium to Strong | C-Cl stretching |

Interpretation of Key Vibrational Modes

The structure of this compound comprises a pyridazine ring substituted with a chlorine atom and a phenyl group. Its IR spectrum is expected to be characterized by the following key features:

-

Aromatic C-H Stretching: Look for weak to medium bands in the 3100-3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of both the phenyl and pyridazine rings.

-

C=C and C=N Stretching: The region between 1605 cm⁻¹ and 1400 cm⁻¹ is crucial for identifying the heterocyclic and aromatic ring structures. A double peak around 1596 cm⁻¹ has been observed for similar phenyl-pyridazine compounds, corresponding to the aromatic ring stretching vibrations.[2] The C=N stretching of the pyridazine ring is also expected in this region.[4]

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region. Strong absorptions between 850 cm⁻¹ and 750 cm⁻¹ are typically indicative of out-of-plane bending.

-

C-Cl Stretching: The presence of the chlorine atom should give rise to a medium to strong absorption band in the 800-600 cm⁻¹ range. The exact position can be influenced by the overall electronic structure of the molecule.

Experimental Protocol for Infrared Spectroscopy

While a specific protocol for this compound is not detailed in the available literature, a general methodology for acquiring the IR spectrum of a solid organic compound can be followed.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and functional group identification.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Spatula

-

Sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad OH band around 3400 cm⁻¹).

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.

-

Transfer the sample and KBr to the agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum by scanning the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data by performing a background subtraction.

-

Identify and label the significant absorption peaks.

-

Correlate the observed peaks with known vibrational frequencies to identify the functional groups present in the molecule.

-

Logical Workflow for IR Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 3-Chloro-6-phenylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is recognized for its unique physicochemical properties, including its influence on dipole moment and hydrogen bonding capacity, making it an increasingly relevant scaffold in modern pharmaceuticals.[1] This document outlines anticipated mass spectral data, detailed experimental protocols for analysis, and a proposed fragmentation pathway to aid in the structural elucidation and characterization of this molecule.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight of the compound is 190.63 g/mol .[2][3] Electron ionization (EI) is a common technique for such small molecules and is expected to produce a series of characteristic fragment ions. The primary fragmentation events for pyridazine derivatives often involve the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[4]

The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Formula | Notes |

| 190 / 192 | [M]⁺˙ (Molecular Ion) | [C₁₀H₇ClN₂]⁺˙ | The M+2 peak at m/z 192 will have an intensity approximately one-third of the M+ peak at m/z 190, characteristic of a monochlorinated compound. |

| 162 / 164 | [M - N₂]⁺˙ | [C₁₀H₇Cl]⁺˙ | Loss of a neutral nitrogen molecule from the pyridazine ring. |

| 155 | [M - Cl]⁺ | [C₁₀H₇N₂]⁺ | Loss of a chlorine radical. |

| 127 | [C₁₀H₇]⁺ | Phenylacetylene cation radical, resulting from the loss of Cl and N₂. | |

| 102 | [C₈H₆]⁺ | Benzyne cation radical, a common fragment from phenyl-substituted heterocycles. | |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below. These protocols are generalized starting points and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or dichloromethane.

-

If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

-

Injector Temperature: 250 °C.[5]

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.[5]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Mass Scan Range: m/z 35-400 amu.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for impurity profiling or when analyzing samples that are not amenable to GC.[5]

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).

-

Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.2 µm syringe filter.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Thermo Scientific Accela High Speed LC System or equivalent.[7]

-

Column: A reverse-phase C18 column, such as a Thermo Hypersil Gold (50 mm x 2.1 mm, 1.9 µm particle size), is suitable.[7]

-

Mobile Phase A: Water with 0.1% formic acid (or 5 mM ammonium acetate).[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-1 min: 10% B.

-

1-5 min: Linear gradient from 10% to 95% B.

-

5-7 min: Hold at 95% B.

-

7.1-9 min: Return to 10% B for re-equilibration.

-

-

Flow Rate: 0.3-0.5 mL/min.[7]

-

Column Temperature: 30 °C.[5]

-

Injection Volume: 1-5 µL.[7]

-

Mass Spectrometer: Single quadrupole (e.g., Thermo MSQ Plus) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[5][7]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocycles.[8]

-

Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature according to the specific instrument.

-

Mass Scan Range: m/z 50-500.

-

Visualizations

The following diagrams illustrate the general workflow for mass spectrometry analysis and the proposed fragmentation pathway for this compound.

Caption: General experimental workflow for the mass spectrometry analysis of a small molecule.

Caption: Proposed fragmentation pathway for this compound under EI conditions.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Chloro-6-phenylpyridazine (CAS: 20375-65-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-Chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and potential biological relevance, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the tables below, combining experimental and computed data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 20375-65-9 | [1] |

| Molecular Formula | C₁₀H₇ClN₂ | [1] |

| Molecular Weight | 190.63 g/mol | [1] |

| Appearance | Golden powder or white to light yellow to light orange powder/crystal | [1] |

| Melting Point | 159-161 °C | |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water (10.3 µg/mL) | [1] |

Table 2: Computed Physicochemical Descriptors

| Descriptor | Value | Source(s) |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 157 | [1] |

Synthesis and Characterization

The synthesis of this compound typically proceeds via the chlorination of its pyridazinone precursor. The following section details a representative experimental protocol and the standard methods for its characterization.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of 3-chloropyridazine derivatives involves the treatment of the corresponding pyridazin-3(2H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃)[2].

Reaction Scheme:

References

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-chloro-6-phenylpyridazine, a versatile building block in medicinal chemistry and materials science. The presence of the electron-deficient pyridazine ring system activates the chlorine atom at the 3-position, making it susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the key reactions, provides experimental protocols, and presents quantitative data to facilitate the use of this compound in research and development.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position of the this compound is readily displaced by a range of nucleophiles. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring facilitates the addition-elimination mechanism of nucleophilic aromatic substitution.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles, such as amines and hydrazines, react with this compound to form the corresponding 3-substituted amino- and hydrazinyl-pyridazines. These reactions often proceed under thermal conditions, sometimes with the aid of a catalyst.

A key transformation is the reaction with hydrazine hydrate, which serves as a precursor for the synthesis of further derivatives. For instance, a mixture of a substituted 3-chloropyridazine and hydrazine hydrate can be heated under reflux to yield the corresponding 3-hydrazinylpyridazine[1][2].

Table 1: Nucleophilic Substitution with N-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Dioxane, reflux, 6 h | 55 | [1] |

| N-(2-hydroxyethyl)ethylenediamine | 3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine* | n-Butanol, powdered copper, reflux, 48 h | Not specified | [2] |

*Note: Data for a structurally similar compound, 3-chloro-4-methyl-6-phenylpyridazine.

Experimental Protocol: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine [1]

A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours. The solid that forms upon cooling is filtered off and crystallized from ethanol to yield the final product.

Reactions with S-Nucleophiles

Thiolates can also displace the chlorine atom to form 3-thioether derivatives. For instance, the reaction of a substituted 3-chloropyridazine with thiourea in n-propanol under reflux, followed by basic workup, yields the corresponding pyridazine-3(2H)-thione[1].

Table 2: Nucleophilic Substitution with S-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiourea | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | n-Propanol, reflux, 4 h, then 10% NaOH | 30 | [1] |

Experimental Protocol: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione [1]

A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and thiourea (0.01 mol) in n-propanol (40 mL) is refluxed for 4 hours. The resulting precipitate is collected and dissolved in 10% aqueous NaOH (20 mL). The solid product is then precipitated, collected, and recrystallized.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid. This reaction is catalyzed by a palladium complex and requires a base. While specific data for this compound is limited in the provided results, protocols for structurally similar chloropyridazines are well-established[3].

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 3-Chloro-4-methyl-6-phenylpyridazine* | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not specified |[3] | | 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acid | Pd-SPhos | Not specified | Not specified | Moderate to good | |

*Note: Generalized conditions for a structurally similar compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

In a reaction vessel, this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction can be applied to this compound to introduce a wide variety of primary and secondary amines at the 3-position. A proposed protocol for a similar substrate involves using an ammonia surrogate like benzophenone imine, followed by hydrolysis[4].

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 3-Chloro-4-methyl-6-phenylpyridazine* | Benzophenone imine (NH₃ surrogate) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Not specified |[4] |

*Note: Proposed conditions for a structurally similar compound.

Experimental Protocol: Proposed Procedure for Buchwald-Hartwig Amination [4]

In a flame-dried Schlenk tube under an inert atmosphere, this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equivalents) are combined. The desired amine (1.1-1.2 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to 80-110 °C for 12-24 hours. After completion, the reaction is cooled, quenched, and the product is isolated through extraction and purified by column chromatography.

References

Electron-deficient nature of the pyridazine ring in 3-Chloro-6-phenylpyridazine

An In-depth Technical Guide to the Electron-Deficient Nature of the Pyridazine Ring in 3-Chloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the inherent electron-deficient characteristics of the pyridazine ring, with a specific focus on the versatile synthetic intermediate, this compound. This document explores the fundamental electronic properties, reactivity, and strategic applications of this compound, offering valuable insights for its use in medicinal chemistry and materials science.

The Pyridazine Ring: A Core of Electron Deficiency

The defining feature of the pyridazine ring is the presence of two adjacent nitrogen atoms within the six-membered aromatic system. These nitrogen atoms are more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density from the ring. This effect results in a π-deficient system compared to its carbocyclic analog, benzene, and even its isomer, pyridine.[1] This electron deficiency is most pronounced at the carbon atoms adjacent to the nitrogen atoms (C3 and C6), profoundly influencing the molecule's physicochemical properties and reactivity.[2]

Key characteristics stemming from this electron-deficient nature include:

-

High Dipole Moment: The asymmetric distribution of electron density results in a significant dipole moment, which enhances polarity and can influence intermolecular interactions.[2]

-

Weak Basicity: Compared to pyridine (pKa ≈ 5.2), pyridazine is a much weaker base (pKa ≈ 2.3).[3] The proximity of the two electron-withdrawing nitrogen atoms destabilizes the positive charge on the protonated form. This weak basicity ensures that the nitrogen lone pairs remain available for hydrogen bonding over a wider pH range.[2]

-

Dual Hydrogen Bond Acceptor Capacity: The lone pairs on the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, a crucial feature for molecular recognition in drug-target interactions.[2][4]

dot

Caption: Electron distribution and dipole moment in the pyridazine ring.

Physicochemical Profile of this compound

The substitution of the pyridazine ring with a chloro group at the 3-position and a phenyl group at the 6-position further modulates its electronic properties. The chlorine atom acts as an excellent leaving group, and its position is highly activated for nucleophilic attack due to the inherent electron deficiency of the C3 carbon. The phenyl group contributes to the overall molecular architecture and can engage in π-stacking interactions.

Table 1: Physicochemical Properties of Pyridazine and this compound

| Property | Pyridazine | This compound | Data Source |

| Molecular Formula | C₄H₄N₂ | C₁₀H₇ClN₂ | - |

| Molecular Weight | 80.09 g/mol | 190.63 g/mol | [5] |

| pKa (Predicted) | 2.33 | 0.42 ± 0.10 | [3][6] |

| Melting Point | -8 °C | 159-161 °C | [7] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | 25.8 Ų | [2][5] |

| XLogP3-AA | 0.36 | 2.5 | [6] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [2][6] |

Spectroscopic and Computational Evidence

While detailed experimental spectra are proprietary, the structural features of this compound lead to predictable spectroscopic signatures that confirm its electronic nature.

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and two distinct signals for the protons on the pyridazine ring. The electron-withdrawing nature of the ring would shift these protons downfield.[8][9] |

| ¹³C NMR | Signals for the carbons of the phenyl and pyridazine rings. The C3 and C6 carbons directly attached to the electronegative nitrogen and chlorine atoms would show significant downfield shifts.[8] |

| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching within the aromatic rings and a distinct C-Cl stretching vibration.[8] |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 190, accompanied by a characteristic isotopic peak (M+2) at m/z 192 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[8][9][10] |

Computational studies using Density Functional Theory (DFT) on pyridazine and related diazines corroborate the experimental observations.[11][12] These studies show that the Highest Occupied Molecular Orbital (HOMO) is often not a π orbital, explaining the low reactivity towards electrophiles.[13] The Lowest Unoccupied Molecular Orbital (LUMO) is lowered in energy, making the ring susceptible to nucleophilic attack.

Reactivity and Synthetic Utility: Nucleophilic Aromatic Substitution

The most significant chemical consequence of the pyridazine ring's electron-deficient character in this compound is its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The chlorine atom at the activated C3 position is readily displaced by a wide variety of nucleophiles, making this compound a valuable and versatile building block in organic synthesis.[8][14] This reactivity allows for the facile introduction of diverse functional groups, including amines, alkoxides, and thiols, to generate libraries of novel compounds for drug discovery and agrochemical development.[6][14][15]

dot```dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Reactants reactant [label=<

this compound

this compound

];

nucleophile [label=<

Nu-H (Nucleophile)

];

// Intermediate (Meisenheimer Complex) intermediate [label=<

Meisenheimer Complex

- Charge delocalized in pyridazine ring

[Intermediate]

];

// Products product [label=<

Substituted Pyridazine Product + H-Cl

];

// Arrows and Steps {rank=same; reactant; nucleophile;} reactant -> intermediate [label="1. Nucleophilic\n Attack", color="#4285F4"]; intermediate -> product [label="2. Elimination of Cl⁻", color="#34A853"]; {rank=same; intermediate;} {rank=same; product;}

// Invisible nodes for layout node [style=invis, width=0]; edge [style=invis]; reactant -> nucleophile [style=invis]; }

Caption: Pyridazine nitrogens as H-bond acceptors in a receptor.

Conclusion

The electron-deficient nature of the pyridazine ring is the cornerstone of the chemical identity and utility of this compound. This inherent electronic property governs its physicochemical characteristics, dictates its reactivity—primarily through nucleophilic aromatic substitution—and enables its widespread use as a strategic building block. For researchers in drug discovery and materials science, a thorough understanding of this electron-deficient core is essential for designing novel molecules with tailored functions and activities.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. iiste.org [iiste.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic rings, make it a versatile core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the diverse biological activities associated with the pyridazine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery.

Anticancer Activity

The pyridazine scaffold is a prominent feature in a vast number of compounds developed for their anticancer properties.[2] These derivatives target a wide array of biological processes crucial for cancer cell proliferation and survival, including signal transduction, tumor metabolism, and epigenetic regulation.[3]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine-containing compounds against various human cancer cell lines. The data is presented as either IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound ID/Name | Target/Assay | Cancer Cell Line | Activity (µM) | Reference(s) |

| Imidazo[1,2-b]pyridazine 27f | Mps1 Kinase Inhibition | A549 (Lung) | IC50 = 0.006 | [4] |

| Pyridazinone derivative 2S-5 | Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast) | IC50 = 6.21 | [5] |

| Pyridazinone derivative 2S-13 | Cytotoxicity (MTT Assay) | 4T1 (Mouse Breast) | IC50 = 8.21 | [5] |

| Pyrazolo-pyridazine 4 | EGFR Inhibition | - | IC50 = 0.391 | [6] |

| Pyrazolo-pyridazine 4 | CDK-2/cyclin A2 Inhibition | - | IC50 = 0.55 | [6] |

| Tetrahydroimidazo[1,2-b]pyridazine 4e | Cytotoxicity (MTT Assay) | MCF-7 (Breast) | IC50 = 1-10 | [7][8] |

| Tetrahydroimidazo[1,2-b]pyridazine 4f | Cytotoxicity (MTT Assay) | SK-MEL-28 (Melanoma) | IC50 = 1-10 | [7][8] |

| Imidazo[1,2-a]pyrazine 10a | Mps1 Kinase Inhibition | A549 (Lung) | IC50 = 1.112 | [9] |

| Imidazo[1,2-b]pyridazine 21b | Mps1 Kinase Inhibition | A549 (Lung) | IC50 = 0.039 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[1]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete medium per well. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[10]

-

MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Kinase Inhibition by Pyridazine Derivatives

Pyridazine-based compounds have been successfully developed as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. The following diagram illustrates a simplified kinase signaling cascade and the point of intervention for a pyridazine-based kinase inhibitor.

Caption: Simplified kinase signaling pathway inhibited by a pyridazine derivative.

Antimicrobial Activity

Pyridazine and pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[12][13] These compounds represent a promising class of molecules for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridazine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Name | Microbial Strain | Gram | MIC (µg/mL) | Reference(s) |

| Pyridazinone derivative 7 | Staphylococcus aureus (MRSA) | + | 7.8 (µM) | [14] |

| Pyridazinone derivative 13 | Acinetobacter baumannii | - | 3.74 (µM) | [14] |

| Pyridazinone derivative 13 | Pseudomonas aeruginosa | - | 7.48 (µM) | [14] |

| Pyridazinone derivative 3 | Staphylococcus aureus (MRSA) | + | 4.52 (µM) | [14] |

| Chloro derivative | Escherichia coli | - | 0.892 - 3.744 | [15] |

| Chloro derivative | Pseudomonas aeruginosa | - | 0.892 - 3.744 | [15] |

| Chloro derivative | Serratia marcescens | - | 0.892 - 3.744 | [15] |

| Pyridazinone IX(a-c) series | Staphylococcus aureus & MRSA | + | 0.5 - 128 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[2][16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Pyridazine test compounds

-

Standard antibiotic for quality control (e.g., Gentamicin, Amikacin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][16]

-

Compound Dilution: Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.[2]

-

Inoculation: Inoculate each well containing the serially diluted compound with 100 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13] The results can also be read using a microplate reader.

Anti-inflammatory Activity

Several pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties.[17][18] A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[19]

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected pyridazine derivatives.

| Compound ID/Name | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |

| Pyridazine derivative 4c | COX-2 | 0.26 | - | [20] |

| Pyridazine derivative 6b | COX-2 | 0.18 | 6.33 | [20] |

| Pyridazinone derivative 4a | COX-2 | Potent | - | [17] |

| Pyridazinone derivative 9d | COX-2 | Potent | - | [17] |

| Pyridazinone derivative 4ba | PDE4B | 0.251 | - | [21] |

| Celecoxib (Reference) | COX-2 | 0.35 | - | [20] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandin E2 (PGE2).

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Pyridazine test compounds

-

Reference COX-2 inhibitor (e.g., Celecoxib)

-

PGE2 EIA kit

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyridazine test compounds and the reference inhibitor in the reaction buffer.

-

Enzyme Reaction: In a suitable reaction vessel (e.g., microplate well), combine the reaction buffer, the COX-2 enzyme, and the test compound or vehicle control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction using a commercial PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cardiovascular Activity

Pyridazine-containing compounds have been explored for their effects on the cardiovascular system, with many derivatives exhibiting vasodilator activity.[20][22] These compounds have the potential to be developed into treatments for hypertension and other cardiovascular diseases.[11]

Quantitative Data: Vasodilator Activity of Pyridazine Derivatives

The following table shows the vasorelaxant activity of selected pyridazine derivatives, expressed as EC50 or IC50 values.

| Compound ID/Name | Assay | EC50/IC50 (µM) | Reference(s) |

| Pyridazine derivative 8a | Rat Aortic Rings | IC50 = 198 | [3] |

| Pyridazine derivative 11a | Rat Aortic Rings | IC50 = 177 | [3] |

| Pyridazin-3(2H)-one derivative 5 | Rat Aortic Rings | EC50 = 0.339 | [18] |

| Pyridazin-3(2H)-one derivative 4 | Rat Aortic Rings | EC50 = 1.225 | [18] |

| Pyridazin-3(2H)-one derivative 10c | Rat Aortic Rings | EC50 = 1.204 | [18] |

| Pyridazin-3-one derivative 4f | Rat Aortic Rings | EC50 = 0.0136 | [23] |

| Pyridazin-3-one derivative 4h | Rat Aortic Rings | EC50 = 0.0117 | [23] |

| Pyridazin-3-one derivative 5d | Rat Aortic Rings | EC50 = 0.0053 | [23] |

| Pyridazin-3-one derivative 5e | Rat Aortic Rings | EC50 = 0.0025 | [23] |

| Hydralazine (Reference) | Rat Aortic Rings | EC50 = 18.210 | [18] |

Experimental Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay

This assay assesses the ability of a compound to induce relaxation in pre-contracted isolated aortic rings, providing a measure of its vasodilator effect.[24][25]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Krebs-Henseleit (K-H) buffer solution

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

-

Pyridazine test compounds

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold K-H buffer. Clean the aorta of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.[24]

-

Mounting: Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. One end of the ring is attached to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g), replacing the K-H buffer every 15-20 minutes.

-

Pre-contraction: Contract the aortic rings by adding a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60-80 mM), to the organ bath. Wait for the contraction to reach a stable plateau.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the pyridazine test compound to the bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE or KCl. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.

Other Biological Activities

Beyond the major areas detailed above, the pyridazine scaffold has been associated with a range of other important biological activities.

-

Herbicidal Activity: Certain pyridazine derivatives act as herbicides by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[7][26]

-

Antiviral Activity: Pyridazine-containing compounds have shown promise as antiviral agents, with activity reported against various viruses, including influenza and hepatitis A virus (HAV).[6][25]

-

Anticonvulsant Activity: Some pyridazine derivatives have been synthesized and evaluated for their potential to treat epilepsy and other seizure disorders.[27]

General Workflow for Biological Evaluation of Pyridazine Scaffolds

The discovery and development of biologically active pyridazine derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the discovery of bioactive pyridazine derivatives.

Conclusion

The pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural and electronic properties allow for the generation of diverse compound libraries with a wide range of biological activities. The examples and protocols provided in this guide highlight the significant potential of pyridazine derivatives in addressing critical unmet medical needs, from cancer and infectious diseases to inflammatory disorders and cardiovascular conditions. Further exploration of this versatile scaffold is poised to yield the next generation of innovative therapeutic agents.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. atcc.org [atcc.org]

- 12. benchchem.com [benchchem.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 16. benchchem.com [benchchem.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Determination of vasorelaxation in thoracic aortic rings [bio-protocol.org]

- 25. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to Structural Analogs and Derivatives of 3-Chloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 3-chloro-6-phenylpyridazine. The pyridazine core is a well-established pharmacophore, and its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases. This document consolidates key research findings, presents quantitative data for comparative analysis, provides detailed experimental protocols, and visualizes essential biological pathways and research workflows.

Introduction

The pyridazine ring system is a prominent heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions. The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the exploration of structure-activity relationships (SAR).

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1] Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) signaling cascades. This guide will delve into the specifics of these interactions and the therapeutic potential they represent.

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the this compound core, which can be modified at the 3-position through nucleophilic substitution reactions. A common strategy involves the reaction of this compound with various amines, hydrazines, or other nucleophiles to introduce diverse substituents.

A general synthetic pathway to introduce an amino group at the 3-position involves the palladium-catalyzed Buchwald-Hartwig amination. This method offers a robust and efficient route to 3-amino-6-phenylpyridazine analogs.[2] Further modifications can then be made to the amino group or the phenyl ring to generate a library of compounds for biological screening.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound derivatives from published studies. This data allows for a comparative analysis of the potency and selectivity of these compounds.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives